2,4,7,9-Tetramethyl-5-decyne-4,7-diol
Overview
Description
2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent for a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . It is also a well-known acrylic adhesive .
Synthesis Analysis
The synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol involves adding ethylene oxide (EO) to it, which increases the hydrophilic nature of the product, modifying its water solubility, wetting, and defoaming characteristics .Molecular Structure Analysis
The molecular structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol include a refractive index of n20/D 1.468, a pH range of 6-8, a surface tension of 47 dyn/cm at 0.01 wt. % in H2O, a boiling point of >121 °C, a cloud point of 63 °C, a pour point of 7 °C, and a density of 1.04 g/mL at 25 °C .Scientific Research Applications
Application in Human Toxicokinetics and Metabolism Studies
Specific Scientific Field
Human Toxicokinetics and Metabolism
Summary of the Application
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . A human biomonitoring (HBM) method for TMDD was developed to understand its metabolism and excretion kinetics after oral and dermal administration .
Methods of Application or Experimental Procedures
Four subjects were administered an oral dose of 75 µg TMDD/kg body weight and a dermal dose of 750 µg/kg body weight. The results of the oral and dermal applications were used to determine the toxicokinetic parameters of 1-OH-TMDD as a biomarker of exposure .
Results or Outcomes
TMDD was rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage. The dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h .
Application in the Manufacture of Various Products
Specific Scientific Field
Industrial Manufacturing
Summary of the Application
The physicochemical properties of TMDD allow for a broad range of applications such as adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants and polymerization reactions .
Methods of Application or Experimental Procedures
TMDD is used as a surfactant in the manufacturing process of various products due to its amphiphilic characteristics .
Results or Outcomes
The use of TMDD in these applications results in products with improved properties, such as better adhesion, dispersion, and defoaming .
Application in Solar Cell Technology
Specific Scientific Field
Solar Cell Technology
Summary of the Application
2,4,7,9-Tetramethyldec-5-yne-4,7-diol is used to dope poly [9,9-bis (6′- (diethanolamino)hexyl)-fluorene], that acts as an interfacial layer in a heterojunction solar cell .
Methods of Application or Experimental Procedures
TMDD is used as a dopant in the manufacture of a heterojunction solar cell. It assists in the formation of a homogeneous interfacial layer over the photoactive layer .
Results or Outcomes
Doping with TMDD results in decreasing the absorption of photons in the underneath photoactive layer, thereby enhancing the photocurrent density .
Application in Agricultural Industry
Specific Scientific Field
Agriculture
Summary of the Application
TMDD is used in the agricultural industry as an inert ingredient in herbicides, fungicides, and insecticides .
Methods of Application or Experimental Procedures
TMDD is mixed with active ingredients to form herbicides, fungicides, and insecticides. It acts as a wetting agent, helping the active ingredients spread and adhere to the plants more effectively .
Results or Outcomes
The use of TMDD in these applications improves the effectiveness of the pesticides, leading to better pest control .
Application in Consumer Products
Specific Scientific Field
Consumer Product Manufacturing
Summary of the Application
TMDD is used in the manufacture of consumer products such as detergents, paints, coatings, and adhesives .
Methods of Application or Experimental Procedures
TMDD is added during the manufacturing process of these products due to its surfactant properties .
Results or Outcomes
The addition of TMDD improves the properties of these products, such as their cleaning ability (in the case of detergents) or their adhesive strength (in the case of adhesives) .
Application in Industrial Processes
Summary of the Application
TMDD is used as a wetting agent, de-foamer, rinse aid, viscosity reducer, penetrating agent, and lubricity additive in various industrial applications .
Methods of Application or Experimental Procedures
TMDD is added to industrial processes where its properties can enhance the performance of the process or the final product .
Results or Outcomes
The use of TMDD in these applications can lead to improved process efficiency and product quality .
Safety And Hazards
properties
IUPAC Name |
2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFYPKXCSULTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027041 | |
Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline] | |
Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
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Product Name |
2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
CAS RN |
126-86-3 | |
Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126863 | |
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Record name | Surfynol 104 | |
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Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.373 | |
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Record name | TETRAMETHYL DECYNEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Y126NY8K | |
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Record name | 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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